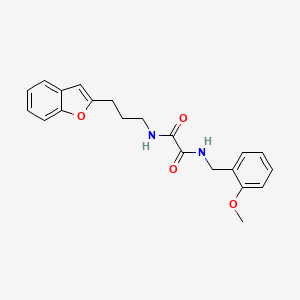
4,4-Dimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpentan-2-amine is a colorless liquid with a fruity odor. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used to study a new class of potent inhibitors of factor Xa that features a quaternary ammonium ion .
Synthesis Analysis
The synthesis of amines like 4,4-Dimethylpentan-2-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .
Molecular Structure Analysis
The molecular formula of 4,4-Dimethylpentan-2-amine is C7H17N . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .
Applications De Recherche Scientifique
Neuropathic Pain Treatment
4,4-Dimethylpentan-2-amine: has been identified as a potent small-molecule inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1) . This compound, known as BMS-986176/LX-9211 , exhibits high selectivity and CNS penetration, making it a promising candidate for treating neuropathic pain. It has shown efficacy in rodent models of neuropathic pain and has progressed to phase II clinical trials for conditions such as diabetic peripheral neuropathic pain and postherpetic neuralgia .
Proteomics Research
In proteomics research, 4,4-Dimethylpentan-2-amine hydrochloride is utilized as a specialty chemical. It serves as a reagent in various proteomic applications due to its molecular properties . The compound’s role in proteomics is crucial for understanding protein interactions and functions at a molecular level.
Mineral Processing
The compound’s derivative, 2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctanoic acid (2-DMPT) , has been studied as a collector for the reverse flotation separation of smithsonite from dolomite . This application is significant in mineral processing, where the selective separation of minerals is essential for efficient resource extraction.
CNS Penetrable Inhibitor Development
4,4-Dimethylpentan-2-amine: forms the basis for the development of CNS penetrable inhibitors. These inhibitors target specific kinases within the central nervous system and are being explored for their therapeutic potential in various CNS disorders .
Pharmacokinetic Profiling
The compound has been subjected to pharmacokinetic profiling to determine its behavior within biological systems. Its favorable pharmacokinetic properties have led to its selection for clinical trials, indicating its potential for human therapeutic use .
Adverse Event Monitoring
During its clinical trials, 4,4-Dimethylpentan-2-amine has been monitored for adverse events to ensure its safety profile. This monitoring is a critical step in the development of any new therapeutic agent .
Mécanisme D'action
Target of Action
The primary target of 4,4-Dimethylpentan-2-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key player in the regulation of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .
Mode of Action
4,4-Dimethylpentan-2-amine acts as a potent inhibitor of AAK1 . It binds to the kinase, preventing it from performing its normal function in the cell. This disruption can lead to changes in the cell’s behavior, particularly in relation to pain signaling .
Biochemical Pathways
The inhibition of AAK1 affects the endocytosis process within the cell. Endocytosis is a critical pathway for the internalization of a variety of molecules, including receptors and other proteins. By inhibiting AAK1, 4,4-Dimethylpentan-2-amine can potentially alter these pathways and their downstream effects .
Pharmacokinetics
The compound has excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that it has good bioavailability and can effectively reach its target in the body.
Result of Action
The molecular and cellular effects of 4,4-Dimethylpentan-2-amine’s action are primarily related to its impact on AAK1 and the endocytosis pathway. By inhibiting AAK1, it can disrupt normal cellular processes and potentially alleviate neuropathic pain .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4-dimethylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBRZMHQJCGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

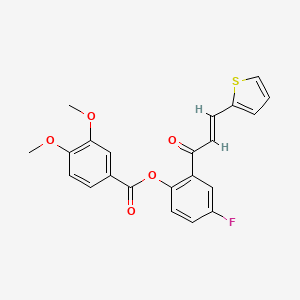
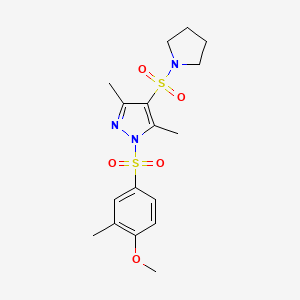
![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)
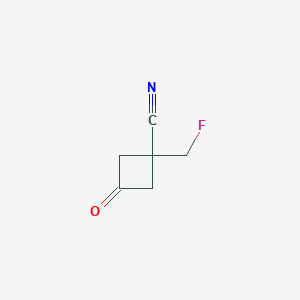
![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
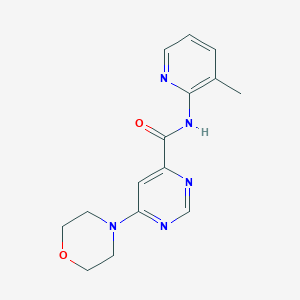
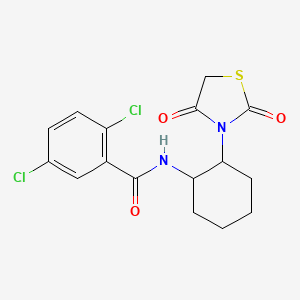
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
